prop-2-en-1-yl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole and benzoyl groups. The final steps involve the addition of the prop-2-en-1-yl and hydroxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the thiazole and pyrrole rings suggests it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to act as a drug candidate for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
- 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- 3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of PROP-2-EN-1-YL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups and the specific arrangement of these groups. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C30H28N2O6S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H28N2O6S/c1-6-14-37-21-12-13-22(18(4)16-21)25(33)23-24(20-10-8-17(3)9-11-20)32(28(35)26(23)34)30-31-19(5)27(39-30)29(36)38-15-7-2/h6-13,16,24,33H,1-2,14-15H2,3-5H3/b25-23+ |
InChI Key |
KINWMUORBJFFAB-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C |
Origin of Product |
United States |
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